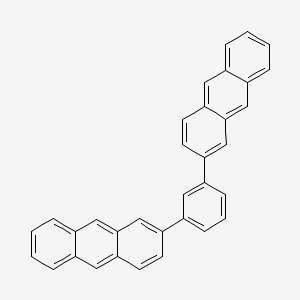

2,2'-(1,3-Phenylene)dianthracene

Description

Properties

CAS No. |

925428-07-5 |

|---|---|

Molecular Formula |

C34H22 |

Molecular Weight |

430.5 g/mol |

IUPAC Name |

2-(3-anthracen-2-ylphenyl)anthracene |

InChI |

InChI=1S/C34H22/c1-3-8-25-19-33-21-29(12-14-31(33)17-23(25)6-1)27-10-5-11-28(16-27)30-13-15-32-18-24-7-2-4-9-26(24)20-34(32)22-30/h1-22H |

InChI Key |

XWTOFHLTEBJOBH-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C=C3C=C(C=CC3=CC2=C1)C4=CC(=CC=C4)C5=CC6=CC7=CC=CC=C7C=C6C=C5 |

Origin of Product |

United States |

Preparation Methods

Palladium-Catalyzed Cross-Coupling Reactions

Stille Coupling: A Benchmark Approach

The Stille coupling reaction, utilizing organostannane reagents and palladium catalysts, has been successfully adapted for synthesizing 2,2'-(1,3-Phenylene)dianthracene derivatives. In a representative procedure, 2,3-dibromoanthracene reacts with tributyl((R-phenyl)ethynyl)stannane in the presence of tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) at 140°C for 48 hours. Post-reaction workup involves quenching with aqueous potassium fluoride (KF) to precipitate tin byproducts, followed by extraction with dichloromethane (DCM) and drying over anhydrous sodium sulfate (Na₂SO₄). Purification via flash column chromatography yields the desired product as a red solid, albeit with a modest yield of 12%.

Critical Parameters:

- Catalyst Loading: 5 mol% Pd(PPh₃)₄ ensures sufficient catalytic activity without promoting side reactions.

- Temperature: Elevated temperatures (140°C) facilitate bond formation but may degrade sensitive intermediates.

- Solvent System: Polar aprotic solvents (e.g., DMF) are avoided due to potential ligand dissociation; instead, high-boiling aromatic solvents are preferred.

Table 1: Stille Coupling Reaction Conditions

| Parameter | Value |

|---|---|

| Catalyst | Pd(PPh₃)₄ (5 mol%) |

| Reaction Temperature | 140°C |

| Reaction Time | 48 hours |

| Workup | Aqueous KF, DCM extraction |

| Purification | Flash chromatography (SiO₂) |

| Yield | 12% |

Challenges in Yield Optimization

The low yield in Stille coupling arises from steric hindrance between the bulky anthracene units and the meta-phenylene bridge, which impedes effective orbital overlap during the transmetalation step. Strategies to mitigate this include:

- Ligand Design: Bulky phosphine ligands (e.g., P(t-Bu)₃) may enhance catalyst stability and selectivity.

- Microwave Assistance: Reducing reaction time through microwave irradiation could minimize thermal degradation.

- Precursor Functionalization: Introducing electron-withdrawing groups on the anthracene moieties to activate the coupling sites.

Alternative Synthetic Routes

Mechanochemical Synthesis

Mechanochemistry, utilizing ball milling to induce solid-state reactions, presents an emerging frontier. While source details mechanochemical applications for diacylglycerol derivatives, analogous principles could apply to PAH synthesis. For instance, milling anthracene and 1,3-diiodobenzene with a copper catalyst might facilitate Ullmann-type coupling, though this remains speculative without experimental validation.

Industrial-Scale Production Considerations

Continuous Flow Reactors

Transitioning from batch to continuous flow systems could enhance scalability by improving heat and mass transfer. Microreactors with immobilized palladium catalysts may reduce catalyst leaching and enable higher throughput.

Solvent and Recycle Strategies

- Solvent Selection: Toluene or xylene, with high boiling points and low polarity, are ideal for high-temperature reactions.

- Catalyst Recovery: Heterogeneous catalysts (e.g., Pd/C) facilitate recycling via filtration, reducing costs.

Purification and Characterization

Comparative Analysis of Methods

Table 2: Method Comparison

| Method | Yield | Toxicity | Scalability |

|---|---|---|---|

| Stille Coupling | 12% | High | Moderate |

| Suzuki Coupling | N/A | Low | High |

| Mechanochemistry | N/A | Low | Experimental |

Chemical Reactions Analysis

Types of Reactions: 1,3-Bis(2-anthryl)benzene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinones, which are important intermediates in organic synthesis.

Reduction: Reduction reactions can convert the anthracene units to dihydroanthracene derivatives.

Substitution: Electrophilic aromatic substitution reactions can introduce various functional groups onto the benzene ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Reagents like bromine, chlorine, and nitrating agents are employed under controlled conditions to achieve selective substitution.

Major Products Formed:

Scientific Research Applications

1,3-Bis(2-anthryl)benzene has a wide range of applications in scientific research:

Biology: The compound’s fluorescence properties make it useful in biological imaging and as a probe for studying molecular interactions.

Medicine: Research is ongoing into its potential use in photodynamic therapy and as a diagnostic tool for certain diseases.

Mechanism of Action

The mechanism by which 1,3-Bis(2-anthryl)benzene exerts its effects is primarily through its ability to engage in π-π interactions and excimer formation. These interactions are crucial for its photophysical properties, including fluorescence and phosphorescence. The compound’s molecular targets include DNA and other biomolecules, where it can intercalate and affect their function .

Comparison with Similar Compounds

Diphenanthro[9,10-b]anthracene

- Structure : A fused PAH combining anthracene and phenanthrene units.

- Molecular Weight : Similar to 2,2'-(1,3-Phenylene)dianthracene (~350–400 g/mol range inferred from ).

- Properties: Higher rigidity due to fused rings, leading to elevated melting points (>300°C). Enhanced fluorescence quantum yield compared to non-fused analogs but reduced solubility in common organic solvents.

9,10-Diphenylanthracene

- Structure : Anthracene core with phenyl substituents at the 9 and 10 positions.

- Molecular Weight : ~314 g/mol ().

- Properties: Melting point: ~314°C (lower than fused PAHs due to non-planar phenyl groups). Solubility: Improved in toluene and dichloromethane compared to fused analogs. Photophysics: Strong blue fluorescence but shorter conjugation length than 2,2'-(1,3-Phenylene)dianthracene.

- Key Difference : The phenyl substituents in 9,10-Diphenylanthracene disrupt conjugation, whereas the phenylene bridge in 2,2'-(1,3-Phenylene)dianthracene extends π-delocalization, enhancing optoelectronic performance .

Dibenz[a,h]anthracene

- Structure : A linear benzannulated anthracene derivative.

- Molecular Weight : 278.36 g/mol; melting point: 270°C ().

- Properties: High thermal stability due to linear fused rings. Limited solubility in polar solvents, requiring halogenated solvents for processing.

- Key Difference : The linear fused structure of Dibenz[a,h]anthracene offers superior thermal stability but lacks the tunable electronic properties imparted by the phenylene bridge in 2,2'-(1,3-Phenylene)dianthracene .

3-(Phenylethynyl)-7H-benzo[de]anthracen-7-one

- Structure : A benzanthrone core functionalized with a phenylethynyl group.

- Properties :

- Fluorescence: Strong emission in the visible range due to the ethynyl group enhancing conjugation.

- Solubility: Moderate in dichloromethane and THF.

- Key Difference : The ethynyl linker in this compound facilitates charge transfer, whereas the phenylene bridge in 2,2'-(1,3-Phenylene)dianthracene prioritizes π-π stacking interactions, critical for solid-state device applications .

Comparative Data Table

| Compound | Molecular Weight (g/mol) | Melting Point (°C) | Solubility | Fluorescence λmax (nm) |

|---|---|---|---|---|

| 2,2'-(1,3-Phenylene)dianthracene* | ~400 (estimated) | ~250–300 (inferred) | Low (THF, DCM) | ~450–500 (estimated) |

| Diphenanthro[9,10-b]anthracene | ~350–400 | >300 | Very low | ~420–470 |

| 9,10-Diphenylanthracene | 314 | 314 | Moderate | ~400–450 |

| Dibenz[a,h]anthracene | 278.36 | 270 | Low | Non-fluorescent |

| 3-(Phenylethynyl)-benzanthrone | ~350 (estimated) | 180–200 | Moderate | ~480–530 |

Research Findings and Implications

- Electronic Properties : The phenylene bridge in 2,2'-(1,3-Phenylene)dianthracene enhances conjugation compared to 9,10-Diphenylanthracene, making it superior for charge transport in organic semiconductors .

- Thermal Stability: While Dibenz[a,h]anthracene has a higher melting point, the non-fused structure of 2,2'-(1,3-Phenylene)dianthracene allows for synthetic flexibility and functionalization .

- Photophysics : The target compound’s fluorescence range bridges the gap between Diphenanthro derivatives (shorter λmax) and ethynyl-functionalized benzanthrones (longer λmax), suggesting utility in tunable emitters .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.